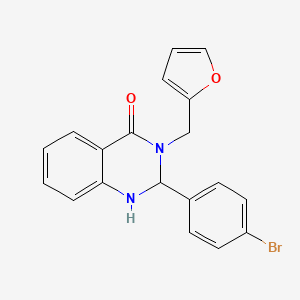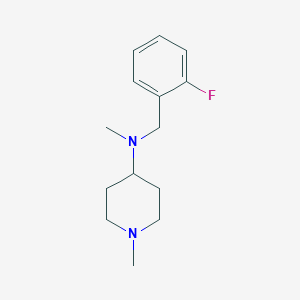
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has been the subject of extensive scientific research. It is a member of the quinazolinone family of compounds, which have been found to have a wide range of biological activities.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it is thought to exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of enzymes involved in inflammation and cancer progression. It has also been shown to activate certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high yield of synthesis, its wide range of biological activities, and its potential therapeutic applications. However, there are also some limitations to its use. For example, it may have off-target effects on other signaling pathways in the body, which could limit its specificity. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in humans.
未来方向
There are many potential future directions for research on 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound, which could be used as therapeutic agents for a variety of diseases. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the discovery of new signaling pathways and targets for drug development. Finally, the compound's potential use in combination therapy with other drugs should be explored, as this could enhance its therapeutic efficacy and reduce potential side effects.
合成方法
The synthesis of 2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-furancarboxaldehyde, 4-bromoaniline, and cyclohexanone in the presence of a catalyst. The reaction proceeds via a multistep process, which involves the formation of an imine intermediate, followed by cyclization and reduction. The yield of the reaction is typically high, and the compound can be purified by recrystallization.
科学研究应用
2-(4-bromophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-bromophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(23)22(18)12-15-4-3-11-24-15/h1-11,18,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFUDRFYLJIBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)
![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4892410.png)
![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
